Olsalazin-Natrium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

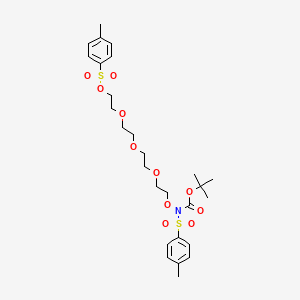

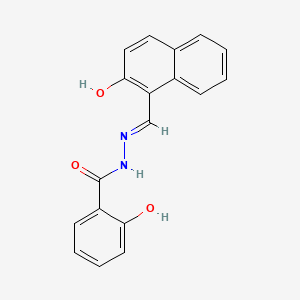

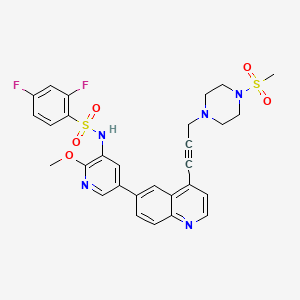

Natriumsalazin ist ein entzündungshemmendes Medikament, das hauptsächlich zur Behandlung von Colitis ulcerosa eingesetzt wird. Es ist ein Prodrug von Mesalazin (5-Aminosalicylsäure) und wird im Dünndarm nicht resorbiert. Stattdessen gelangt es in den Dickdarm, wo es durch Azoreduktasen, die von Dickdarmbakterien produziert werden, in zwei Mesalazin-Moleküle gespalten wird . Dieser Abbau zu Mesalazin hemmt die Cyclooxygenase und Lipoxygenase und reduziert so die Produktion von Prostaglandinen und Leukotrienen .

2. Herstellungsmethoden

Die Synthese von Natriumsalazin beinhaltet das Erhitzen einer Natriumhydroxidlösung in Wasser unter Rückfluss, gefolgt von der Zugabe einer Kupplungskomponente und eines Antioxidans. Das Gemisch wird dann 2-4 Stunden lang erhitzt, wonach Eisessig tropfenweise zugegeben wird, um die Lösung zu säuern, bis ein pH-Wert von 5-8 erreicht ist. Das Gemisch wird erneut 1-2 Stunden erhitzt, abgekühlt und filtriert, um das Rohprodukt zu erhalten. Das Rohprodukt wird dann durch Umkristallisation aus Wasser zu hochwertigem Natriumsalazin gewonnen . Diese Methode hemmt effektiv die Oxidation von phenolischen Hydroxylgruppen und reduziert das Auftreten von Nebenreaktionen, wodurch sie sich für die industrielle Produktion im großen Maßstab eignet .

Wissenschaftliche Forschungsanwendungen

Natriumsalazin findet in einer Vielzahl von wissenschaftlichen Forschungsanwendungen Anwendung:

Chemie: Es wird als Modellverbindung in Studien zur Azobindungsspaltung und zur Synthese verwandter Verbindungen verwendet.

5. Wirkmechanismus

Natriumsalazin entfaltet seine Wirkung durch seinen Abbau zu Mesalazin im Dickdarm. Mesalazin hemmt die Cyclooxygenase und Lipoxygenase und reduziert so die Produktion von proinflammatorischen Faktoren wie Prostaglandinen und Leukotrienen . Diese Hemmung reduziert die Entzündung im Dickdarm und lindert die Symptome der Colitis ulcerosa . Die Wirkung ist topisch und nicht systemisch, da die Verbindung im Dünndarm nicht resorbiert wird .

Wirkmechanismus

Target of Action

Olsalazine sodium is an anti-inflammatory aminosalicylate . It primarily targets cyclooxygenase and lipoxygenase , enzymes that play a crucial role in the production of pro-inflammatory factors like prostaglandin and leukotriene .

Mode of Action

Olsalazine sodium is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) . It comprises two mesalamine molecules joined by an azo bridge, which is cleaved in the colon . This cleavage results in the release of mesalamine, the active form of the drug . Mesalamine then inhibits cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory factors .

Biochemical Pathways

The primary biochemical pathway affected by olsalazine sodium involves the metabolism of arachidonic acid . By inhibiting cyclooxygenase and lipoxygenase, olsalazine sodium blocks the production of pro-inflammatory metabolites of arachidonic acid, such as prostaglandins and leukotrienes . This results in a reduction of inflammation, particularly in the colon .

Pharmacokinetics

Approximately 2.4% of a single 1.0 g oral dose is absorbed . The remaining 98 to 99% of an oral dose will reach the colon, where each molecule is rapidly converted into two molecules of 5-aminosalicylic acid (5-ASA) by colonic bacteria . The liberated 5-ASA is absorbed slowly, resulting in very high local concentrations in the colon .

Result of Action

The primary result of olsalazine sodium’s action is the alleviation of inflammation in ulcerative colitis . By reducing the production of pro-inflammatory factors, olsalazine sodium helps to decrease inflammation and associated symptoms in the colon .

Action Environment

The action of olsalazine sodium is highly dependent on the environment within the colon. The drug is designed to remain intact until it reaches the colon, where it is cleaved into its active form by colonic bacteria . This ensures that the drug exerts its anti-inflammatory effects precisely where they are needed, maximizing efficacy while minimizing systemic side effects .

Biochemische Analyse

Biochemical Properties

Olsalazine sodium works by inhibiting cyclooxygenase and lipoxygenase, subsequently reducing the production of pro-inflammatory factors like prostaglandin and leukotriene . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions .

Cellular Effects

Olsalazine sodium has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of pro-inflammatory factors, thereby alleviating inflammation in conditions such as ulcerative colitis . It may also impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Olsalazine sodium involves its breakdown in the colon into two molecules of 5-ASA by azoreductases produced by colonic bacteria . The 5-ASA molecules then inhibit cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .

Temporal Effects in Laboratory Settings

While specific long-term effects of Olsalazine sodium on cellular function in in vitro or in vivo studies are not mentioned in the search results, it has been shown to decrease water and sodium absorption .

Metabolic Pathways

Olsalazine sodium is metabolized in the colon into two molecules of 5-ASA . This process involves the enzyme azoreductase, produced by colonic bacteria . The 5-ASA molecules then participate in further biochemical reactions, including the inhibition of cyclooxygenase and lipoxygenase .

Transport and Distribution

Olsalazine sodium is not absorbed in the small intestine . Instead, it is transported to the colon, where it is metabolized . The details of its distribution within cells and tissues, and any transporters or binding proteins it interacts with, were not found in the search results.

Vorbereitungsmethoden

The synthesis of olsalazine sodium involves heating a sodium hydroxide water solution to reflux, followed by the addition of a coupling compound and an antioxidant. The mixture is then heated for 2-4 hours, after which glacial acetic acid is added dropwise to acidify the solution until the pH reaches 5-8. The mixture is heated again for 1-2 hours, cooled, and filtered to obtain the crude product. The crude product is then recrystallized by water to obtain high-quality olsalazine sodium . This method effectively inhibits the oxidation of phenolic hydroxyl groups and reduces the occurrence of subsidiary reactions, making it suitable for large-scale industrial production .

Analyse Chemischer Reaktionen

Natriumsalazin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Natriumsalazin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Verbindung kann reduziert werden, insbesondere in Gegenwart von Reduktionsmitteln wie Natriumhydrosulfit.

Substitution: Natriumsalazin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumhydroxid, Eisessig und Antioxidantien wie Hydrazinhydrat oder Natriumhydrosulfit . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von Mesalazin, die die entzündungshemmenden Eigenschaften der Ausgangssubstanz beibehalten .

Vergleich Mit ähnlichen Verbindungen

Natriumsalazin ähnelt anderen Aminosalicylaten wie Sulfasalazin und Mesalazin. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Andere ähnliche Verbindungen sind Balsalazid und Ipsalazid, die ebenfalls Mesalazin an den Dickdarm liefern, sich jedoch in ihrer chemischen Struktur und ihrem Wirkmechanismus unterscheiden .

Durch das Verständnis der einzigartigen Eigenschaften und Anwendungen von Natriumsalazin können Forscher und Mediziner diese Verbindung besser zur Behandlung von entzündlichen Darmerkrankungen und anderen verwandten Erkrankungen einsetzen.

Eigenschaften

CAS-Nummer |

6054-98-4 |

|---|---|

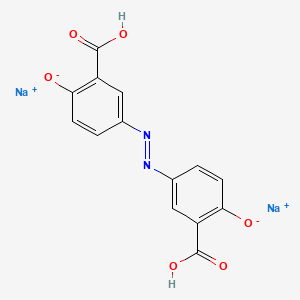

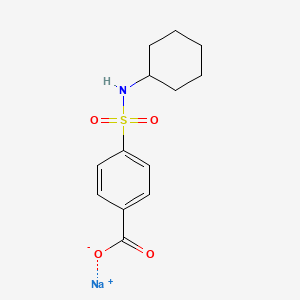

Molekularformel |

C14H10N2NaO6 |

Molekulargewicht |

325.23 g/mol |

IUPAC-Name |

disodium;2-carboxy-4-[(3-carboxy-4-oxidophenyl)diazenyl]phenolate |

InChI |

InChI=1S/C14H10N2O6.Na/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22;/h1-6,17-18H,(H,19,20)(H,21,22); |

InChI-Schlüssel |

DOGQIVPYEFSMNI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)C(=O)O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O.[Na] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

15722-48-2 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Olsalazine, Dipentum, Azodisal sodium, Azodisalicylate, CJ-91B; CJ 91B; CJ91B; |

Herkunft des Produkts |

United States |

Q1: How does olsalazine sodium exert its therapeutic effect in ulcerative colitis?

A: Olsalazine sodium itself is inactive. It delivers 5-ASA to the colon where it is cleaved by bacterial azoreductases into two molecules of 5-ASA. [, , , ] This locally acting 5-ASA is thought to work by inhibiting prostaglandin synthesis and other inflammatory mediators in the colon, thus reducing inflammation. [, ]

Q2: What is the molecular formula and weight of olsalazine sodium?

A2: The molecular formula of olsalazine sodium is C14H8N2Na2O6, and its molecular weight is 350.2 g/mol.

Q3: What spectroscopic techniques are used to characterize olsalazine sodium?

A: Several spectroscopic techniques are employed to characterize olsalazine sodium, including UV/VIS spectroscopy, NMR spectroscopy, and infrared (IR) spectroscopy. [, , ]

Q4: Can you elaborate on the electrochemical properties of olsalazine sodium and its related compounds?

A: Studies using cyclic voltammetry and constant potential coulometry have shown that olsalazine sodium and related azosalicylic acids can be both reduced and oxidized at a glassy carbon electrode. The reduction and oxidation potentials depend on the pH and the structure of the compounds. [, ]

Q5: What is known about the solubility of olsalazine sodium?

A: Olsalazine sodium exhibits pH-dependent solubility. Its solubility is significantly lower at acidic pH (2 × 10^-8 M at pH 1.0) compared to a less acidic environment (4 × 10^-6 M at pH 3.5). [, ]

Q6: What is the bioavailability of olsalazine sodium after oral administration?

A: Olsalazine sodium has limited systemic bioavailability. Only about 2.4% of an oral dose is absorbed systemically, with the majority reaching the colon where it's metabolized into 5-ASA. [, , ]

Q7: How is olsalazine sodium metabolized?

A: Olsalazine sodium is primarily metabolized by bacterial azoreductases in the colon into two molecules of 5-ASA. This locally released 5-ASA is then slowly absorbed, leading to high concentrations within the colon. [, , , ]

Q8: How is olsalazine sodium excreted?

A: Less than 1% of olsalazine sodium is excreted unchanged in the urine. The majority of the drug is excreted in feces, predominantly as 5-ASA and its metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). []

Q9: Does olsalazine sodium affect the migrating motor complexes (MMC) in the small bowel?

A: Studies suggest that olsalazine sodium, even at twice the recommended dose, does not appear to significantly interfere with the occurrence or timing of MMCs in the upper small bowel of fasting humans. []

Q10: What are the common adverse effects associated with olsalazine sodium?

A: The most common adverse effect reported with olsalazine sodium is diarrhea. [, ] Other less common side effects may include headache, nausea, vomiting, rash, pruritus, and fever. []

Q11: Are there any known drug interactions with olsalazine sodium?

A11: Information on specific drug interactions with olsalazine sodium is limited. As it is primarily metabolized by colonic bacteria, potential interactions with drugs affecting gut flora should be considered.

Q12: What are some strategies for improving the delivery of olsalazine sodium to the colon?

A: Formulations aimed at achieving colon-specific delivery of olsalazine sodium include using pH-sensitive polymers and coatings that degrade in the presence of colonic bacterial enzymes. []

Q13: Has Borassus flabellifer mucilage (BFM) been explored as a carrier for colon-specific delivery of olsalazine sodium?

A: Yes, studies show that BFM can act as a biodegradable carrier for olsalazine sodium, limiting drug release in the stomach and small intestine while releasing it in the colon due to degradation by bacterial enzymes. []

Q14: What analytical techniques are used for the quantification of olsalazine sodium in pharmaceutical formulations?

A: Several methods have been developed for the determination of olsalazine sodium in pharmaceuticals. These include high-performance liquid chromatography (HPLC), UV spectrophotometry, and differential pulse voltammetry. [, , , ]

Q15: Is there a method for detecting residual methylsulfonic acid in olsalazine sodium raw material?

A: Yes, an ion chromatography method has been established and validated for the determination of residual methylsulfonic acid in olsalazine sodium raw material, ensuring its quality and safety. []

Q16: What is the significance of residual solvent analysis in olsalazine sodium manufacturing?

A: Residual solvents from the manufacturing process can impact drug quality and safety. Capillary gas chromatography (GC) is used to ensure these solvents are within acceptable limits. []

Q17: What is the environmental impact of olsalazine sodium?

A17: Information regarding the environmental impact and degradation of olsalazine sodium is limited and requires further investigation.

Q18: Are there any cost-effectiveness analyses comparing olsalazine sodium to other ulcerative colitis treatments?

A: Yes, cost-effectiveness analyses suggest that olsalazine sodium might be a more cost-effective option compared to mesalazine and potentially sulfasalazine for treating ulcerative colitis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)

![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609674.png)